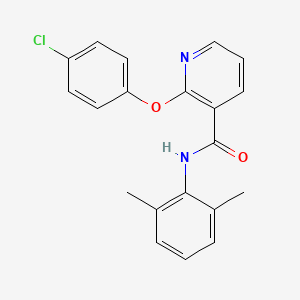
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide (BDMF) is a chemical compound that has been widely studied due to its potential applications in scientific research. BDMF is a benzamide derivative that has been synthesized using various methods.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation and changes in gene expression. This compound has been shown to selectively inhibit the activity of certain HDAC isoforms, such as HDAC1 and HDAC6.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis. This compound has been shown to induce differentiation and cell cycle arrest in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide and its potential applications. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound in animal models of disease, including cancer and neurodegenerative diseases. Additionally, the role of HDACs in cellular processes and disease models is still not fully understood, and further research is needed to elucidate their mechanisms of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of HDACs, with various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study and potential applications.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide can be synthesized using various methods, including the reaction of 2-chloro-4-fluorobenzoyl chloride with 1,3-benzodioxole in the presence of a base or the reaction of 2-chloro-4-fluorobenzoic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a coupling agent. The yield and purity of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been studied as potential treatments for cancer, neurodegenerative diseases, and psychiatric disorders. This compound has also been used as a tool compound to study the role of HDACs in cellular processes and disease models.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-12-6-10(17)2-3-11(12)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGZAWTKWGDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5437801.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5437812.png)
![7-(3,5-dimethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437816.png)
![N,N,4-trimethyl-3-{2-[methyl(pentyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437823.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)

![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5437870.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)